molecular formula C13H11FN2O2 B15091455 Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate

Cat. No.: B15091455
M. Wt: 246.24 g/mol
InChI Key: KZJCSFAAZQOOQO-UHFFFAOYSA-N
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Description

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyridine ring is replaced by an amino group.

    Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The ester group may undergo hydrolysis to release the active form of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(6-aminopyridin-2-yl)-3-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 4-(6-aminopyridin-2-yl)-3-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.

    Methyl 4-(6-aminopyridin-2-yl)-3-iodobenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and binding affinity of the compound, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

methyl 4-(6-aminopyridin-2-yl)-3-fluorobenzoate

InChI

InChI=1S/C13H11FN2O2/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(15)16-11/h2-7H,1H3,(H2,15,16)

InChI Key

KZJCSFAAZQOOQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=NC(=CC=C2)N)F

Origin of Product

United States

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